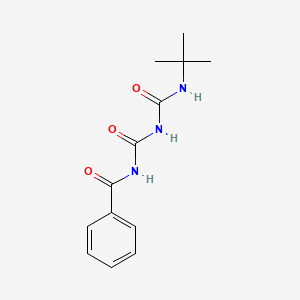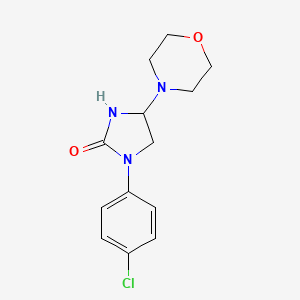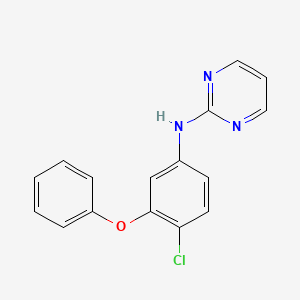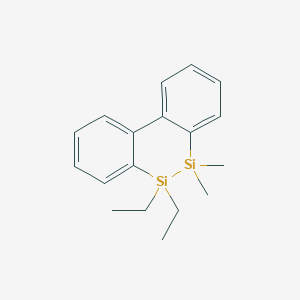
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group, an oxopentyl chain, and a sulfonamide group attached to a methylbenzene ring.
Méthodes De Préparation
The synthesis of N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: This step involves the condensation of benzaldehyde with an appropriate ketone to form the benzylidene intermediate.
Introduction of the Oxopentyl Chain: The oxopentyl chain is introduced through a Michael addition reaction, where the benzylidene intermediate reacts with a suitable Michael acceptor.
Sulfonamide Formation:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Analyse Des Réactions Chimiques
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(2-Benzylidene-3-oxopentyl)-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-(2-Benzylidene-3-oxopentyl)-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of a methyl group.
N-(2-Benzylidene-3-oxopentyl)-4-nitrobenzene-1-sulfonamide: Contains a nitro group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
919508-02-4 |
|---|---|
Formule moléculaire |
C19H21NO3S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-(2-benzylidene-3-oxopentyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H21NO3S/c1-3-19(21)17(13-16-7-5-4-6-8-16)14-20-24(22,23)18-11-9-15(2)10-12-18/h4-13,20H,3,14H2,1-2H3 |
Clé InChI |
CKSLWKAZBLURDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=CC1=CC=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine](/img/structure/B14201619.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)


![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)
![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid](/img/structure/B14201675.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)



![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
